

Technical Support Center: Chlorophyll Contamination in Cold-Pressed Rapeseed Oil

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Compound of Interest

Compound Name: Rapeseed oil

Cat. No.: B1166066

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cold-pressed **rapeseed oil**. The focus is on preventing and mitigating chlorophyll contamination during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of chlorophyll contamination in cold-pressed **rapeseed oil**?

Chlorophyll contamination in cold-pressed **rapeseed oil** originates from the rapeseed itself. During the ripening process of the seed, chlorophyll pigments are naturally broken down.^{[1][2]} However, any chlorophyll remaining in the seeds at the time of harvest will be extracted along with the oil during pressing.^{[1][2]} The concentration of chlorophyll in the final oil is influenced by several factors including:

- **Rapeseed Variety:** Different varieties of rapeseed have inherently different chlorophyll concentrations. For instance, studies have shown that restored hybrid varieties may have lower chlorophyll concentrations compared to conventional lines.^[1]
- **Seed Maturity:** Immature or frost-damaged seeds contain significantly higher levels of chlorophyll. Oils produced from fully matured seeds have a lower chlorophyll content.^[3]
- **Harvesting Time and Method:** Premature harvesting can contribute to higher chlorophyll levels as the pigments have not fully degraded.^{[1][2]} The method of harvesting, such as

swathing versus direct combining, can also impact the final chlorophyll concentration.[1]

- Environmental Conditions: Dry weather conditions between swathing and harvesting have been linked to higher chlorophyll concentrations in the seeds.[1][2] Conversely, short vegetation times, dryness, and cold or an early onset of winter can negatively affect chlorophyll metabolism, leading to higher residual levels.[4]

Q2: How does chlorophyll content affect the quality and stability of cold-pressed **rapeseed oil**?

High chlorophyll content negatively impacts the quality of cold-pressed **rapeseed oil** in several ways:

- Color: It imparts an undesirable green or dark color to the oil, which can be problematic for consumer acceptance and for applications where a light-colored oil is required.[3]
- Oxidative Stability: Chlorophyll and its derivatives act as potent photosensitizers. In the presence of light, they can promote the oxidation of unsaturated fatty acids, leading to a reduction in the oil's shelf-life and the development of off-flavors and undesirable odors.[4][5][6]
- Processing Challenges: For applications requiring further refinement, high chlorophyll levels necessitate the use of larger quantities of bleaching clays, which can increase processing costs and lead to oil losses.[7][8]

Q3: What is a typical range for chlorophyll content in cold-pressed **rapeseed oil**?

The chlorophyll content in crude **rapeseed oil** can be highly variable, ranging from as low as 2 mg/kg to over 100 mg/kg.[3] This wide range is dependent on factors such as the rapeseed cultivar, seed maturity, and growing conditions.[3] For example, oil from fully matured seeds may have very low chlorophyll levels, while oil from immature or frost-damaged seeds can have concentrations exceeding 100 mg/kg.[3] Some large-scale industrial standards for crude **rapeseed oil** set a maximum chlorophyll level of 30 mg/kg before refining.[3]

Troubleshooting Guide

Problem: My cold-pressed **rapeseed oil** has an intense green color and a grassy odor.

Possible Cause	Troubleshooting/Prevention Steps
Use of immature rapeseeds.	Ensure that the rapeseeds used for pressing are fully mature. The degree of maturity can often be visually assessed by the color of the embryo. [3]
Inappropriate rapeseed variety.	Select rapeseed varieties known to have lower chlorophyll content. Research has shown that some hybrid varieties may be advantageous. [1]
Suboptimal harvesting or storage conditions.	If sourcing seeds, inquire about the harvesting methods and timing. For in-house cultivation, avoid premature harvesting. [1] Store seeds in a cool, dark, and dry place to prevent chlorophyll degradation from slowing down. [2]
High seed drying temperatures.	High temperatures during seed drying can negatively impact the oil's color. [6] For cold-pressed oil, minimal heat application is crucial.

Problem: The oxidative stability of my cold-pressed **rapeseed oil** is poor, and it degrades quickly.

Possible Cause	Troubleshooting/Prevention Steps
High chlorophyll content.	High levels of chlorophyll act as pro-oxidants in the presence of light. ^{[4][6]} Implement measures to reduce the initial chlorophyll content by selecting mature, low-chlorophyll rapeseed varieties.
Improper storage of the oil.	Store the pressed oil in colored glass or PET containers, at a reduced temperature, and in an oxygen-free atmosphere to minimize oxidation. ^[9] Exposure to sunlight significantly accelerates the degradation of chlorophyll and the oil itself. ^[9]
Presence of other pro-oxidants.	While chlorophyll is a major factor, other compounds can also contribute to oxidation. Ensure proper filtration of the oil after pressing to remove seed particles and other impurities. ^[10]

Data Presentation

Table 1: Influence of Rapeseed Variety on Seed Chlorophyll Concentration

Variety Type	Relative Chlorophyll Concentration
Conventional Lines	Higher
Restored Hybrids	Lower
Varietal Associations	Higher

Source: Adapted from a study on UK rapeseed varieties.^[1]

Table 2: Seasonal Variation in Chlorophyll Concentration in Crude **Rapeseed Oil**

Year	Average Chlorophyll Concentration (mg/kg)	Associated Weather Conditions
1999	60	Dry weather between swathing and harvesting
2000	50	-
2001	30	-

Source: Based on data from commercial crude oil analysis.[1][2]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Chlorophyll Content in **Rapeseed Oil**

This protocol outlines a method for quantifying the chlorophyll content in **rapeseed oil**, which is crucial for quality assessment.

Materials:

- Cold-pressed **rapeseed oil** sample
- Spectrophotometer
- Cuvettes
- Solvent (e.g., iso-octane or a similar non-polar solvent)
- Volumetric flasks
- Pipettes

Methodology:

- **Sample Preparation:** Accurately weigh a specific amount of the oil sample into a volumetric flask.

- Dilution: Dilute the oil sample with the chosen solvent to a known volume. The dilution factor should be adjusted based on the expected chlorophyll concentration to ensure the absorbance reading falls within the linear range of the spectrophotometer.
- Spectrophotometric Measurement:
 - Calibrate the spectrophotometer with the pure solvent as a blank.
 - Measure the absorbance of the diluted oil sample at the wavelength corresponding to the maximum absorption of chlorophyll a (approximately 660-670 nm).
- Calculation: The chlorophyll content can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar absorptivity of chlorophyll, b is the path length of the cuvette, and c is the concentration. A standard curve can also be generated using known concentrations of a chlorophyll standard for more accurate quantification.

Protocol 2: Lab-Scale Chlorophyll Reduction using Phosphoric Acid Treatment

This protocol describes a method for reducing chlorophyll content in degummed **rapeseed oil**. Note that the heating step may need to be adjusted or omitted to maintain the "cold-pressed" integrity, or this method may be more suitable for applications where this designation is not critical.

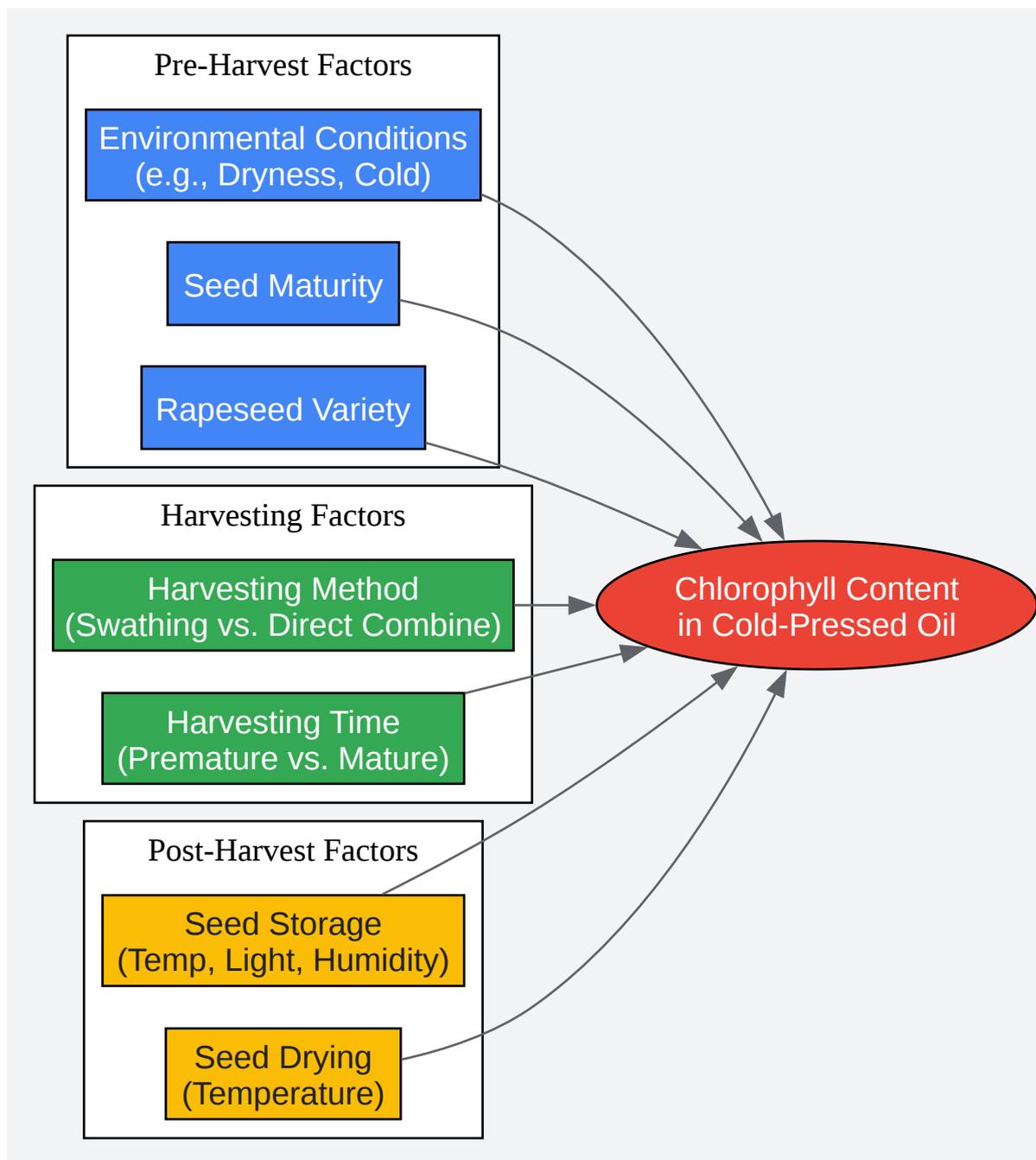
Materials:

- Degummed cold-pressed **rapeseed oil**
- 75% aqueous solution of phosphoric acid (H_3PO_4)
- Heating and stirring apparatus
- Filtration system (e.g., filter paper)
- Beakers

Methodology:

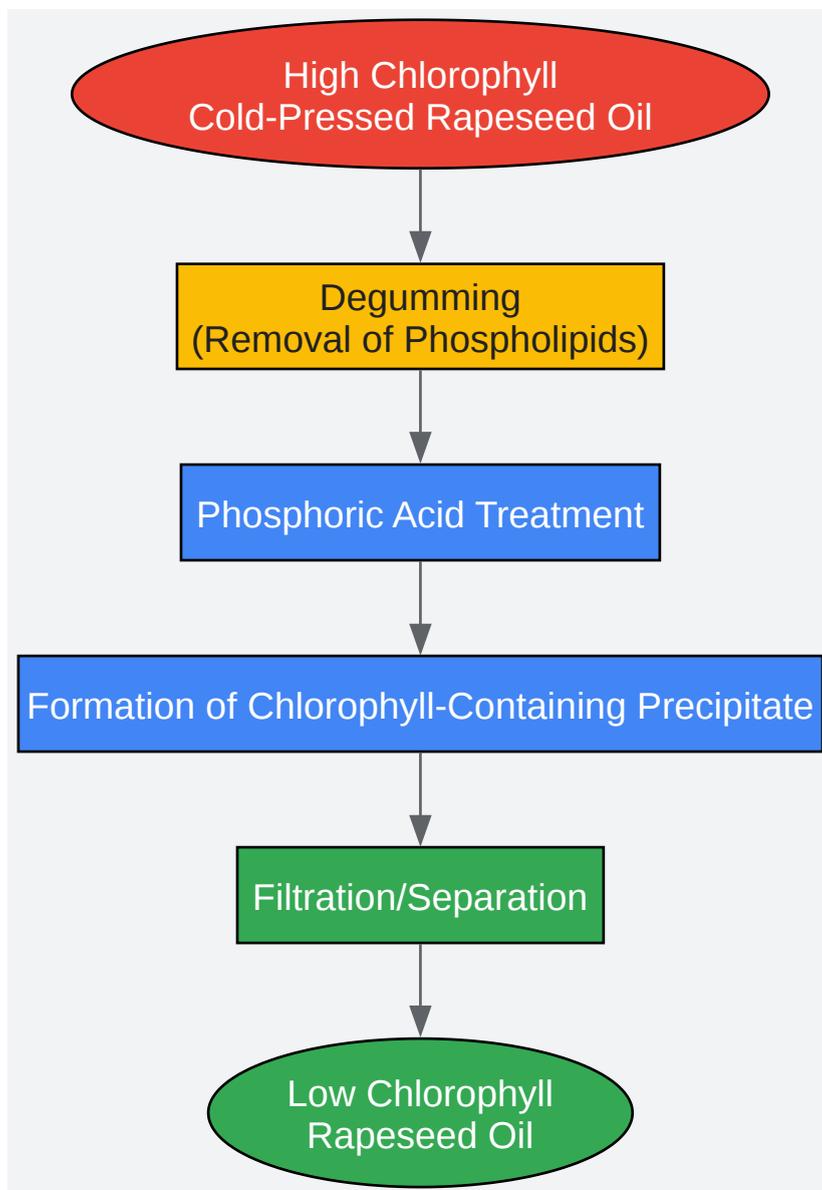
- Oil Preparation: Ensure the degummed **rapeseed oil** has a moisture content not exceeding 0.05% by weight.
- Acid Treatment:
 - Heat the oil to a temperature in the range of 60°C to 65°C.
 - Add phosphoric acid in a quantity ranging from 0.05% to 0.3% by weight of the oil.
 - Stir the mixture to disperse the acid. A precipitate containing the chlorophyll impurities will form.[\[7\]](#)
- Precipitate Removal: Separate the precipitate from the oil by filtration.[\[7\]](#)
- Analysis: Measure the chlorophyll content of the treated oil using the spectrophotometric method described in Protocol 1 to determine the effectiveness of the treatment.

Visualizations



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Caption: Factors influencing chlorophyll content in cold-pressed **rapeseed oil**.



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Caption: Workflow for phosphoric acid-based chlorophyll removal from **rapeseed oil**.

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